1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine is an organic compound with a unique structure that combines a fluoroethyl group, a phenylethyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluoroethyl group: This step involves the nucleophilic substitution of a halogenated ethyl compound with a fluoride source.
Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluoride ion.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-1H-pyrazol-3-ylmethyl(2-phenylethyl)amine: This compound has a similar structure but differs in the position of the pyrazole ring substitution.
1-(2-fluoroethyl)-1H-pyrazol-5-ylmethyl(2-phenylethyl)amine: Another similar compound with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H16FN3 |
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Molecular Weight |
233.28 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H16FN3/c14-7-9-17-11-13(10-16-17)15-8-6-12-4-2-1-3-5-12/h1-5,10-11,15H,6-9H2 |
InChI Key |
FAMUUGNKUUIJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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